molecular formula C13H11NO4S B3293118 [(3-Formyl-6-methoxyquinolin-2-yl)thio]acetic acid CAS No. 884497-65-8

[(3-Formyl-6-methoxyquinolin-2-yl)thio]acetic acid

Cat. No.: B3293118
CAS No.: 884497-65-8
M. Wt: 277.3 g/mol
InChI Key: VDHAXZSRBIEISQ-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Biology and Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in medicinal chemistry. orientjchem.orgfrontiersin.org It is considered a "privileged scaffold" due to its ability to form the structural basis for ligands that bind to a wide range of biological targets, resulting in diverse pharmacological activities. researchgate.netnih.gov This versatility has established quinoline and its derivatives as crucial components in the development of therapeutic agents across numerous disease categories. benthamdirect.comnih.gov

The quinoline nucleus is present in a variety of natural products, most notably the anti-malarial alkaloid quinine, and has inspired the synthesis of a multitude of synthetic compounds with potent biological effects. researchgate.netneliti.com The functionalization of the quinoline ring at its various positions allows for the fine-tuning of a molecule's pharmacological profile, making it an attractive building block for drug design. frontiersin.org Researchers have extensively demonstrated the efficacy of quinoline derivatives as anti-cancer, anti-malarial, antibacterial, antiviral, anti-inflammatory, and antifungal agents. orientjchem.orgnih.gov For instance, certain quinoline derivatives have been shown to exert their anti-cancer effects by binding with DNA, inhibiting DNA synthesis, and inducing oxidative stress in cancer cells. orientjchem.orgresearchgate.net

Table 1: Selected Pharmacological Activities of Quinoline Derivatives

Pharmacological ActivityMechanism/Application AreaSource Citation
Anti-cancerInhibition of cancer cell growth, invasion, and migration; induction of apoptosis. orientjchem.orgbenthamdirect.com orientjchem.orgbenthamdirect.com
Anti-malarialFoundational scaffold for drugs like chloroquine (B1663885) and quinine. orientjchem.orgneliti.com orientjchem.orgneliti.com
AntibacterialActive against a broad spectrum of Gram-positive and Gram-negative bacteria. orientjchem.orgnih.gov orientjchem.orgnih.gov
AntiviralDemonstrated activity against various viruses. orientjchem.orgnih.gov orientjchem.orgnih.gov
Anti-inflammatoryTargeting enzymes and receptors involved in the inflammatory cascade. researchgate.netresearchgate.net researchgate.netresearchgate.net
AntifungalEffective against a range of fungal pathogens. orientjchem.orgneliti.com orientjchem.orgneliti.com

The Role of Thioacetic Acid Moieties as a Privileged Scaffold in Bioactive Molecules and Drug Discovery

In parallel with the quinoline ring, the heterocycle-thioacetic acid motif is recognized as another privileged molecular scaffold in drug discovery. nih.gov This structural class consists of a heterocyclic core linked to a thioacetic acid-derived fragment. Molecules incorporating this feature have demonstrated a wide spectrum of potent biological properties, enabling them to bind with high affinity to multiple biological targets. nih.gov

The sulfur atom in the thioacetic acid moiety plays a crucial role, influencing the molecule's electronic properties, lipophilicity, and ability to form coordinate bonds with metal ions in metalloenzymes, which are common drug targets. The carboxylic acid group can participate in hydrogen bonding and salt bridge interactions within receptor binding pockets, further enhancing affinity and specificity. The demonstrated therapeutic potential of molecules containing this scaffold has led to numerous investigations, validating its importance for the development of novel bioactive agents. nih.gov

Rationale for Investigating [(3-Formyl-6-methoxyquinolin-2-yl)thio]acetic Acid within Emerging Research Paradigms

The strategic combination of two privileged scaffolds into a single hybrid molecule is a well-established paradigm in modern medicinal chemistry aimed at creating novel compounds with enhanced or unique biological activities. nih.govmdpi.com The rationale for investigating this compound stems directly from this principle. The molecule represents a molecular hybrid that couples the pharmacologically versatile quinoline nucleus with the potent thioacetic acid moiety.

This specific structure incorporates several key features that suggest therapeutic potential:

The 6-methoxy group on the quinoline ring is a common substituent in bioactive compounds that can influence metabolic stability and receptor binding.

The 3-formyl group is a reactive aldehyde that can act as a handle for further synthetic modification or participate in covalent interactions with biological targets.

The thioether linkage at the 2-position connects the two core scaffolds, creating a unique spatial and electronic arrangement.

Research into related quinoline-thioacetic acid derivatives has already shown promise. For example, studies on 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives have demonstrated their potential as plant growth regulators by influencing rhizogenesis, indicating their ability to modulate biological systems. medicine.dp.uabohrium.com Other investigations into 4-thioquinoline derivatives have highlighted their antioxidant properties. lpnu.ua These findings for structurally similar compounds provide a strong basis for hypothesizing that this compound could exhibit valuable bioactivity.

Current Research Gaps and Objectives Pertaining to this compound

The primary objective for future research is, therefore, to address this knowledge gap. This involves a multi-step approach:

Development of a robust synthetic route to produce this compound in sufficient purity and quantity for biological screening.

Thorough physicochemical characterization of the synthesized compound to confirm its structure and properties.

Comprehensive biological screening against a diverse range of targets, informed by the known activities of its constituent scaffolds. This could include assays for anti-cancer, antimicrobial, and anti-inflammatory activity.

Structure-activity relationship (SAR) studies by synthesizing and testing analogues to identify the key structural features responsible for any observed biological activity.

The potential of this compound class is underscored by the observed activities of its near relatives.

Table 2: Research Findings on Related Quinoline-Thioacetic Acid Derivatives

Compound/Derivative ClassObserved Biological Activity/EffectKey FindingSource Citation
2-((6-R-quinolin-4-yl)thio)acetic acid derivativesPlant Rhizogenesis StimulationThe sodium salt of 2-((quinolin-4-yl)thio)acetic acid was a potent stimulator of root formation. The presence of alkoxy groups in the 6th position reduced activity. medicine.dp.uabohrium.com medicine.dp.uabohrium.com
3-((6-R-quinolin-4-yl)thio)propanoic acid derivativesPlant Rhizogenesis StimulationShowed a high stimulating effect on rhizogenesis in vitro in explants of pink rose (Rosa damascena Mill.). dnu.dp.ua dnu.dp.ua
2-(7-chloroquinolin-4-ylthio)propanoic acidAntioxidant ActivityShowed promising antioxidant action, higher than the comparator drug Tiotriazolin. lpnu.ua lpnu.ua
Sodium salt of 2-amino-3-((7-chloroquinolin-4-yl)thio)propanoic acidAntioxidant ActivityDemonstrated antioxidant action 41% higher than Tiotriazolin. lpnu.ua lpnu.ua

By systematically pursuing these objectives, the scientific community can elucidate the potential of this compound and determine its place within the broader landscape of quinoline-based therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-formyl-6-methoxyquinolin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-18-10-2-3-11-8(5-10)4-9(6-15)13(14-11)19-7-12(16)17/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHAXZSRBIEISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)SCC(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217546
Record name 2-[(3-Formyl-6-methoxy-2-quinolinyl)thio]acetic acid
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Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-65-8
Record name 2-[(3-Formyl-6-methoxy-2-quinolinyl)thio]acetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=884497-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Formyl-6-methoxy-2-quinolinyl)thio]acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID701217546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of 3 Formyl 6 Methoxyquinolin 2 Yl Thio Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity of [(3-Formyl-6-methoxyquinolin-2-yl)thio]acetic Acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape, which in turn dictates the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are crucial for determining its most stable three-dimensional shape (conformation) and exploring the potential for tautomerism. The conformational space of a molecule is scanned to identify low-energy conformers. nih.gov The stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonds. nih.gov

Tautomerism, the relocation of a proton, is another key aspect that can be studied using DFT. By calculating the relative energies of different tautomers, it is possible to predict which form is most likely to exist under equilibrium conditions. These calculations help in understanding the compound's chemical behavior and its potential interactions with biological targets.

Table 1: Illustrative Conformational Analysis Data for a Quinoline (B57606) Derivative This table presents hypothetical data based on typical DFT calculations for similar compounds.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)Intramolecular Interactions
Conformer A0.00-175.4Hydrogen bond between carboxyl H and quinoline N
Conformer B1.2585.2Steric hindrance between formyl and thioacetic acid groups
Conformer C2.50-90.1-

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways and Chemical Interactions

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov These analyses are critical for understanding how this compound might interact with other molecules, including biological macromolecules.

Table 2: Illustrative FMO and Reactivity Data for a Quinoline Derivative This table presents hypothetical data based on typical DFT calculations for similar compounds.

ParameterValue
HOMO Energy (eV)-6.5
LUMO Energy (eV)-2.1
HOMO-LUMO Gap (eV)4.4
Most Negative MEP Region (kcal/mol)-45.2 (around carboxyl oxygen)
Most Positive MEP Region (kcal/mol)+30.5 (around formyl proton)

Molecular Dynamics Simulations to Understand Solution-Phase Behavior and Conformational Flexibility of this compound

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For this compound, MD simulations are used to understand its behavior in a solution, typically water, which mimics physiological conditions. These simulations provide insights into the molecule's conformational flexibility and its interactions with solvent molecules. mdpi.com

By analyzing the trajectory of the molecule over a simulation period of nanoseconds, researchers can identify stable conformations and the transitions between them. nih.gov Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the molecule's structure and the flexibility of its different parts. nih.gov This information is vital for understanding how the molecule might behave before and upon binding to a biological target. nih.gov

In Silico Predictions of Potential Biological Targets and Interaction Profiles for this compound

In silico methods are computational techniques used to predict the biological activity of a compound. These methods are essential in the early stages of drug discovery for identifying potential biological targets and understanding the nature of the compound's interactions with them.

Molecular Docking Studies with Selected Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies are performed with various biomolecules, such as enzymes and receptors, to predict its binding affinity and mode of interaction. nih.gov The results of these studies are often expressed as a docking score, which is an estimate of the binding free energy. mdpi.com

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the active site of the target protein. nih.gov This information is crucial for understanding the compound's potential mechanism of action and for designing more potent derivatives. researchgate.net

Table 3: Illustrative Molecular Docking Results for a Quinoline Derivative with Various Protein Targets This table presents hypothetical data based on typical molecular docking studies for similar compounds.

Protein Target (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase (e.g., 1XYZ)-8.5Lys72, Asp184Hydrogen bond, pi-pi stacking
DHFR (e.g., 2W9S)-7.9Ile7, Phe31Hydrophobic interaction
Protease (e.g., 3CLpro)-9.2His41, Cys145Hydrogen bond, covalent interaction

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active compound or the active site of a target protein. researchgate.net This model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.gov

Virtual screening aims to identify other molecules that fit the pharmacophore model and are therefore likely to have similar biological activity. mdpi.com This approach is a cost-effective way to identify new potential drug candidates and to predict the likely biological targets of a compound like this compound. researchgate.net

Table 4: Illustrative Pharmacophore Model Features for a Quinoline-Based Kinase Inhibitor This table presents hypothetical data based on typical pharmacophore modeling studies.

FeatureDescriptionCoordinates (x, y, z)
Hydrogen Bond AcceptorQuinoline nitrogen(10.2, 5.6, 12.1)
Hydrogen Bond DonorCarboxylic acid hydroxyl(13.5, 4.2, 11.8)
Aromatic RingQuinoline ring system(11.0, 6.8, 13.5)
Hydrophobic FeatureMethoxy (B1213986) group region(8.1, 7.5, 14.0)

In Vitro Biological Activity and Mechanistic Studies of 3 Formyl 6 Methoxyquinolin 2 Yl Thio Acetic Acid

Cell-Free Enzymatic Inhibition Assays and Determination of Inhibitory Potency for [(3-Formyl-6-methoxyquinolin-2-yl)thio]acetic Acid

Cell-free enzymatic assays are crucial for identifying direct interactions between a compound and a specific protein target, providing insights into the mechanism of action and inhibitory potency.

While direct enzymatic inhibition data for this compound itself is limited in the available literature, studies on closely related quinoline-thio conjugates provide strong indications of potential enzyme targets. Research has shown that derivatives synthesized from [(3-formylquinolin-2-yl)thio]acetic acid precursors, particularly those conjugated with thiosemicarbazide, are potent inhibitors of tyrosinase. researchgate.net One such derivative, bearing a para-chlorophenyl moiety, was identified as the most effective tyrosinase inhibitor in its series, with an IC50 value of 25.75 ± 0.19 µM. researchgate.net

Other enzymes are also known targets for heterocyclic compounds with structural similarities. For instance, various diarylimidazole-thio-acetamide derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2). nih.gov This suggests that the quinoline-thio-acetic acid scaffold could potentially interact with a range of enzymes, though further specific screening is required.

Table 1: Enzyme Inhibition by Related Thio-Heterocyclic Compounds

Compound ClassEnzyme TargetInhibitory Potency (IC50)Reference
Aryl-substituted thioquinoline-thiosemicarbazide conjugateTyrosinase25.75 ± 0.19 µM researchgate.net
2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivativeCOX-288.5% inhibition at 10 µM nih.gov
2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivativeCOX-185.5% inhibition at 10 µM nih.gov

Kinetic studies are essential to elucidate the mechanism by which a compound inhibits its target enzyme. For the most potent tyrosinase-inhibiting derivative related to the title compound, kinetic analysis revealed a noncompetitive inhibition pattern. researchgate.net Noncompetitive inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding. This mode of action is a key characteristic of the inhibitor's interaction with the enzyme. Further kinetic studies would be necessary to determine if this compound or its other derivatives follow similar or different inhibitory mechanisms against various target enzymes.

Cell-Based Biological Assays for this compound

Cell-based assays provide a more physiologically relevant context to evaluate a compound's biological activity, accounting for factors like cell permeability and metabolism.

High-throughput screening (HTS) allows for the rapid assessment of a compound's activity against large panels of cell lines or microbial strains. While specific HTS data for this compound is not detailed, related quinoline (B57606) derivatives have been evaluated for antimicrobial activity. For example, certain thieno[2,3-b]quinoline derivatives, which can be synthesized from the title compound, have demonstrated activity against various bacterial strains. researchgate.net

Specifically, some derivatives showed high activity against Gram-positive bacteria such as S. aureus and M. roseus, and moderate activity against the Gram-negative bacterium E. coli. researchgate.net This indicates that the core quinoline structure possesses potential antibacterial properties that could be explored through systematic HTS.

Table 2: Antibacterial Activity of Related Thieno[2,3-b]quinoline Derivatives

Bacterial StrainGram TypeObserved Activity LevelReference
S. aureus-ATCC 25953PositiveHigh researchgate.net
M. roseus-NCTC 07523PositiveHigh researchgate.net
E. coli-ATCC 25922NegativeModerate researchgate.net

In the context of cancer research, HTS is commonly used to screen compounds against panels of cancer cell lines, such as the A549 lung cancer line, to identify potential anti-proliferative agents. nih.gov Such screening would be a logical step to determine the therapeutic potential of this compound in oncology.

Specific experimental data on the cellular uptake and subcellular localization of this compound are not currently available. However, the physicochemical properties of a molecule are key determinants of its ability to cross biological membranes. Factors such as lipophilicity (log P) and the distribution coefficient (log D) are critical for bioavailability and cellular penetration. medicine.dp.uabohrium.com For related 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives, these parameters have been calculated to predict their potential to overcome cellular barriers. medicine.dp.uabohrium.com Similar computational and experimental studies, for instance using fluorescence-tagged analogues and microscopy, would be required to understand how this compound enters cells and where it accumulates, which is vital for understanding its mechanism of action at a cellular level.

There is no specific information detailing the effects of this compound on gene expression or the cellular proteome. These advanced analytical techniques are powerful tools for elucidating the broader biological impact of a compound. Proteomic analysis, for instance, can identify changes in protein expression levels across the entire proteome of cells or tissues following treatment. nih.gov This approach can reveal which cellular pathways are most affected by the compound, providing clues about its mechanism of action and potential off-target effects. Future research employing transcriptomics (e.g., RNA-seq) and quantitative proteomics would be invaluable to map the cellular response to this compound exposure, thereby identifying novel biological targets and pathways modulated by this quinoline derivative.

Elucidation of Molecular Mechanisms of Action of this compound

The precise molecular mechanisms of action for this compound are multifaceted and the subject of ongoing research. Investigations into its biological effects suggest that its activity is derived from its ability to interact with specific biological targets and perturb cellular signaling pathways. Elucidation of these mechanisms relies on a combination of computational modeling and experimental bioassays.

Direct experimental analysis of the binding kinetics and thermodynamics between this compound and specific protein targets using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is not extensively documented in the available scientific literature. However, computational methods have been employed for analogous compounds to predict binding affinities and modes of interaction.

For instance, in silico molecular docking studies have been performed on structurally related thioquinoline derivatives to understand their interaction within the binding sites of target enzymes. researchgate.net These studies help in visualizing the potential binding poses, identifying key interacting amino acid residues, and estimating the free energy of binding. For a series of aryl-substituted thioquinolines designed as tyrosinase inhibitors, molecular docking was used to analyze the behavior of the most potent compounds within the proposed binding site of the enzyme. researchgate.net Such computational analyses are a critical first step in hypothesizing the direct molecular targets of this compound and guiding the design of definitive biophysical experiments like SPR or ITC.

Comprehensive pathway analysis to map the specific signaling cascade perturbations induced by this compound is an emerging area of study. The biological activities observed for this class of compounds suggest interference with specific cellular pathways. For example, derivatives of thioquinolines have been identified as potent inhibitors of tyrosinase, an enzyme crucial in the melanin (B1238610) biosynthesis pathway. researchgate.net Inhibition of this enzyme can directly impact melanogenesis, indicating a clear perturbation of this specific signaling cascade.

Furthermore, studies on other quinoline derivatives have pointed towards the inhibition of enzymes such as dihydroorotate (B8406146) dehydrogenase, which is a key player in the de novo pyrimidine (B1678525) biosynthetic pathway. nih.gov While not directly studied for the title compound, this highlights a potential area of investigation for its mechanism of action. The functional groups present on this compound—the quinoline core, the formyl group, and the thioacetic acid moiety—provide multiple opportunities for interaction with biological macromolecules, potentially affecting a range of signaling pathways that are yet to be fully characterized.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs correlates with their biological activity. These studies involve the systematic modification of different parts of the molecule to identify key structural features responsible for its effects and to optimize its potency and selectivity.

The rational design and synthesis of analogs of this compound are guided by its core structure. The synthetic pathway often begins with substituted 2-chloroquinoline-3-carbaldehydes. researchgate.net A key synthetic step involves the reaction of a 3-formyl-2-chloroquinoline with thioglycolic acid, which yields the uncyclized [(3-formylquinolin-2-yl)thio]acetic acid scaffold. researchgate.net This foundational reaction allows for the introduction of various substituents on the quinoline ring to explore their impact on biological activity.

Further chemical modifications can be made to the parent compound to generate a diverse library of analogs. These modifications can include:

Cyclization: The uncyclized [(3-formylquinolin-2-yl)thio]acetic acid can be treated with reagents like phosphorus oxychloride to yield cyclized thieno[2,3-b]quinoline derivatives. researchgate.net

Modification of the Acetic Acid Moiety: The carboxylic acid group can be esterified or converted to an amide or hydrazide to alter the compound's polarity, solubility, and hydrogen bonding capacity. nih.gov

Reaction of the Formyl Group: The aldehyde at the C3 position is a versatile chemical handle for synthesizing Schiff bases or other condensation products, leading to a wide array of derivatives.

The table below summarizes some synthetic strategies employed in creating analogs of quinoline-thio-acetic acid derivatives.

Synthetic Strategy Starting Materials Resulting Modification Reference
Nucleophilic Substitution3-Formyl-2-chloroquinolines, Thioglycolic acidFormation of the core [(3-formylquinolin-2-yl)thio]acetic acid structure. researchgate.net
Intramolecular Cyclization[(3-Formylquinolin-2-yl)thio]acetic acid, POCl₃Synthesis of fused thieno[2,3-b]quinoline systems. researchgate.net
Hydrazinolysis of EstersEthyl thioacetate (B1230152) derivative, Hydrazine hydrateConversion of the ester group to a hydrazide, creating a new functional point for derivatization. nih.gov
Condensation ReactionsStyrylquinoline scaffolds, Aldehyde scaffoldsCreation of complex styrylquinoline derivatives for exploring binding to biological targets. nih.gov

These synthetic approaches enable a systematic exploration of the chemical space around the core molecule, facilitating the development of compounds with enhanced or modulated biological activity.

Through SAR studies of quinoline derivatives, several key pharmacophoric features—the essential structural elements responsible for biological activity—have been identified. medicine.dp.uaresearchgate.net For this compound and its analogs, these features play distinct roles in molecular recognition and interaction with biological targets.

The Quinoline Scaffold: This planar, aromatic heterocyclic system serves as the fundamental backbone. It is crucial for establishing non-covalent interactions, such as π-π stacking, with aromatic residues in protein binding sites. The specific substitution pattern on the benzo portion of the ring significantly influences activity. nih.gov

The Thioacetic Acid Moiety at C2: The sulfur atom and the adjacent carboxylic acid group are critical. The thioether linkage provides conformational flexibility, while the carboxylic acid can act as a hydrogen bond donor and acceptor or a metal-chelating group, anchoring the ligand into a binding pocket. Studies on related quinoline carboxylic acids have shown a strict requirement for the carboxylic acid group at a specific position for inhibitory activity. nih.gov

The Formyl Group at C3: The aldehyde group is a key feature, acting as a potent hydrogen bond acceptor. Its position and electronic properties can be critical for orienting the molecule within a binding site and for establishing specific interactions that determine potency.

The table below details the key pharmacophoric features and their hypothesized roles.

Pharmacophoric Feature Position Hypothesized Role in Biological Activity Reference
Quinoline Ring SystemCore ScaffoldProvides a rigid, planar structure for hydrophobic and π-stacking interactions. nih.gov
Thioacetic Acid MoietyC2Acts as a flexible linker; the carboxylate can form ionic bonds, hydrogen bonds, or chelate metal ions. nih.gov
Formyl GroupC3Functions as a hydrogen bond acceptor and a key interaction point for binding specificity. researchgate.net
Methoxy (B1213986) GroupC6Modulates lipophilicity, electronic distribution, and metabolic stability; can influence potency and selectivity. medicine.dp.uaresearchgate.net

The interplay of these features defines the pharmacological profile of this compound and provides a roadmap for the design of future analogs with improved therapeutic potential.

Derivatization Strategies and Applications of 3 Formyl 6 Methoxyquinolin 2 Yl Thio Acetic Acid As a Synthetic Platform

Utilization of the Formyl Group for Further Functionalization: Examples from Carbonyl Chemistry (e.g., Wittig, Knoevenagel, Reductive Amination Reactions)

The aldehyde (formyl) group at the C-3 position of the quinoline (B57606) ring is a highly reactive and versatile handle for introducing molecular diversity. It readily participates in a variety of classic carbonyl chemistry reactions, enabling the extension of the molecule's carbon framework and the introduction of new functional groups.

Knoevenagel Condensation: This reaction involves the condensation of the formyl group with active methylene (B1212753) compounds. For instance, the reaction of 3-formylchromones, which are structurally analogous to the formyl-quinoline scaffold, with compounds like malonic acid derivatives, 1,3-indandione, or rhodanine (B49660) derivatives demonstrates the synthetic utility of this approach. mdpi.comresearchgate.net These reactions are typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), and can lead to the formation of α,β-unsaturated systems, which are themselves useful intermediates for further reactions. mdpi.comresearchgate.net

Wittig Reaction: Although specific examples involving [(3-Formyl-6-methoxyquinolin-2-yl)thio]acetic acid are not detailed in the provided results, the Wittig reaction is a fundamental tool for converting aldehydes into alkenes. This would involve reacting the formyl group with a phosphorus ylide to form a new carbon-carbon double bond, offering a pathway to vinylquinoline derivatives.

Reductive Amination: This powerful method allows for the formation of new carbon-nitrogen bonds. The formyl group can react with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This strategy is a cornerstone for synthesizing a wide array of substituted amine derivatives. For example, the reductive amination of veratraldehyde with 2,3-dimethoxybenzylamine (B1293678) is a key step in the synthesis of complex tetrahydroisoquinoline cores. nih.gov This highlights the potential of applying similar methodologies to the this compound scaffold to generate novel amine-containing quinoline structures.

The table below summarizes the potential transformations of the formyl group based on established carbonyl chemistry principles.

Reaction TypeReagent(s)Potential Product Class
Knoevenagel CondensationActive methylene compounds (e.g., malononitrile, diethyl malonate)α,β-Unsaturated quinoline derivatives
Wittig ReactionPhosphorus ylides (e.g., Ph3P=CH2)Vinylquinoline derivatives
Reductive AminationPrimary/Secondary amines, reducing agent (e.g., NaBH3CN)N-substituted aminomethylquinoline derivatives

Modifications of the Thioacetic Acid Moiety: Esterification, Amidation, and Conjugation Strategies

The thioacetic acid moiety at the C-2 position provides another key site for derivatization, primarily through reactions of the carboxylic acid group. These modifications are crucial for altering the physicochemical properties of the molecule, such as solubility and lipophilicity, and for linking the quinoline scaffold to other molecules.

Esterification: The carboxylic acid can be converted into an ester by reacting it with an alcohol under acidic conditions or using coupling agents. Esterification is a common strategy in prodrug design, where a biologically active carboxylic acid is masked as an ester to improve its absorption and distribution. google.com These esters are later hydrolyzed by enzymes in the body to release the active drug. google.com

Amidation: Reaction of the carboxylic acid with amines, typically in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), yields the corresponding amides. This reaction is fundamental for creating peptide bonds and linking the quinoline scaffold to amino acids or peptides, a strategy employed in the development of targeted drug delivery systems.

Conjugation Strategies: Both esterification and amidation are forms of conjugation. The carboxylic acid can be conjugated to a wide range of molecules, including other small molecules, polymers, or biomolecules. For example, post-synthetic modification of materials bearing carboxylic acid groups has been demonstrated through amidation, esterification, and thioesterification, highlighting the versatility of this functional group for creating complex materials. nih.gov

The following table outlines common modifications of the thioacetic acid moiety.

ModificationReagent(s)Resulting Functional GroupPotential Application
EsterificationAlcohol, Acid catalystEsterProdrug design, modification of solubility
AmidationAmine, Coupling agentAmidePeptide synthesis, bioconjugation
ThioesterificationThiol, Coupling agentThioesterSynthesis of novel sulfur-containing analogs

Development of Hybrid Molecules Incorporating the this compound Scaffold

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores into a single chemical entity. This approach aims to leverage the biological activities of the individual components to achieve synergistic effects, improved potency, or a broader spectrum of activity. The this compound scaffold is an excellent platform for developing such hybrids due to its multiple reactive sites.

Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. nih.govnih.govnih.gov By reacting the formyl or carboxylic acid groups of the parent scaffold with other bioactive molecules, novel hybrid structures can be synthesized. For instance, quinoline derivatives have been conjugated with 1,2,3-triazole systems to create a library of anticancer compounds. nih.gov Similarly, thiosemicarbazones have been incorporated into quinoline structures to develop potential antimicrobial agents. researchgate.net The synthesis of hybrid molecules often involves multi-component reactions, which allow for the efficient construction of complex structures in a single step. nih.gov

Examples of potential hybrid molecule strategies are listed in the table below.

Hybrid PartnerLinkage ChemistryPotential Therapeutic Area
ThiosemicarbazideCondensation with formyl groupAnticancer, Antiviral
1,2,3-TriazoleClick chemistry (after modification of scaffold)Anticancer, Antimicrobial nih.gov
Amino Acids/PeptidesAmidation at carboxylic acidTargeted drug delivery
Other HeterocyclesVarious coupling reactionsBroad-spectrum antimicrobial/anticancer

Potential Applications in Materials Science or Supramolecular Chemistry (e.g., for self-assembly, polymer precursors)

The structural features of this compound and its derivatives suggest potential applications in materials science and supramolecular chemistry. The planar aromatic quinoline core can participate in π-π stacking interactions, which are a key driving force for self-assembly processes. southasiacommons.net

Furthermore, the presence of functional groups capable of forming hydrogen bonds, such as the carboxylic acid, allows for the formation of ordered supramolecular structures. nih.gov Carboxylic acid moieties are known to be powerful synthons for crystal engineering, enabling the design of materials with specific packing arrangements. nih.gov By modifying the scaffold, for example, by converting the formyl group into a vinyl group via a Wittig reaction, the molecule could serve as a monomer for polymerization, leading to novel quinoline-containing polymers. These polymers might exhibit interesting optical or electronic properties.

The potential for this scaffold in materials science is an emerging area of research, with possibilities including:

Organic Semiconductors: The extended π-system of quinoline derivatives is a feature of some organic electronic materials. nih.gov

Sensors: The quinoline nitrogen and other heteroatoms can act as binding sites for metal ions, suggesting potential applications in chemical sensors. southasiacommons.net

Self-Assembling Materials: The combination of π-stacking and hydrogen bonding capabilities could be exploited to create gels, liquid crystals, or other soft materials.

Bio-conjugation and Prodrug Strategies

Bio-conjugation: This involves linking a molecule to a biological entity, such as a protein or a sugar, to enhance its therapeutic properties. A common strategy is glycoconjugation, where a drug is attached to a carbohydrate moiety. mdpi.com This can improve the drug's selectivity for cancer cells, which often overexpress glucose transporters. mdpi.com The carboxylic acid and formyl groups on the this compound scaffold provide convenient points for attachment to biomolecules, potentially through linkers like 1,2,3-triazoles. nih.govmdpi.com

Prodrug Strategies: A prodrug is an inactive or less active compound that is converted into the active drug within the body. This approach is often used to overcome issues with poor solubility, stability, or absorption of the parent drug. The carboxylic acid group of the title compound is an ideal "handle" for prodrug design. nih.gov It can be masked as an ester or an amide, which is designed to be cleaved by enzymes in a specific tissue or organ, releasing the active carboxylic acid. google.com This strategy can improve the pharmacokinetic profile of a drug candidate. nih.gov Another approach is the Lipophilic Prodrug Charge Masking (LPCM) strategy, where hydrophilic charges are masked with groups that are later cleaved by esterases. mdpi.com

StrategyFunctional Group UtilizedPurpose
GlycoconjugationCarboxylic acid or Formyl group (after modification)Targeted delivery to cancer cells mdpi.com
Ester ProdrugsCarboxylic acidImprove oral bioavailability, mask polarity google.com
Peptide ConjugationCarboxylic acidTargeted delivery, enhanced cell permeability

Future Perspectives and Translational Research Opportunities for 3 Formyl 6 Methoxyquinolin 2 Yl Thio Acetic Acid

Development of Advanced Analytical Tools for In Situ Monitoring of [(3-Formyl-6-methoxyquinolin-2-yl)thio]acetic Acid in Complex Chemical Systems

The ability to monitor the behavior and fate of this compound in real-time within complex chemical and biological systems is crucial for understanding its reactivity, mechanism of action, and potential therapeutic applications. The development of advanced analytical tools for in situ monitoring is, therefore, a critical area of future research.

Spectroscopic techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy offer powerful means to track the progress of reactions involving this compound without the need for sample extraction. spectroscopyonline.comnih.gov For instance, in situ NMR could provide detailed kinetic and mechanistic information during its synthesis or its interactions with biological macromolecules. ed.ac.ukresearchgate.net The development of automated mixing devices for NMR tubes could further facilitate the study of heterogeneous reactions involving this solid compound. ed.ac.ukresearchgate.net Raman spectroscopy, with its insensitivity to aqueous media, would be particularly advantageous for monitoring its behavior in biological systems. nih.gov

The following table outlines potential in situ monitoring techniques and their specific applications for studying this compound:

Analytical ToolPotential Application for this compoundKey Advantages
In Situ NMR Spectroscopy - Real-time monitoring of synthesis to optimize reaction conditions. - Studying binding interactions with proteins or other biological targets. - Elucidating reaction mechanisms and identifying transient intermediates.- Provides detailed structural information. - Enables kinetic and mechanistic studies.
In Situ Raman Spectroscopy - Monitoring reactions in aqueous or biological media. - Assessing compound stability under various conditions. - Can be used with fiber-optic probes for remote monitoring.- Non-destructive. - Insensitive to water. - Provides vibrational information, which is sensitive to molecular structure and environment.
In Situ FTIR Spectroscopy - Tracking the disappearance of reactants and the appearance of products during synthesis. - Studying hydrogen bonding interactions.- High sensitivity to functional group changes. - Fast data acquisition.

Further research in this area should focus on developing and adapting these in situ techniques to be more sensitive and selective for this compound, potentially through the use of isotopic labeling or the development of specific molecular probes.

Exploration of Novel Therapeutic Targets and Disease Areas based on its Mechanism of Action

The quinoline (B57606) scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. frontiersin.orgrsc.orgorientjchem.orgnih.gov The specific substitutions on the quinoline ring of this compound suggest several promising avenues for therapeutic exploration.

The presence of the quinoline core itself suggests potential as a kinase inhibitor , a class of drugs that has revolutionized cancer treatment. nih.gov Many quinoline-based molecules have been developed as inhibitors of key kinases in cancer signaling pathways. nih.govnih.gov The methoxy (B1213986) group, an electron-donating substituent, has been shown in some quinoline derivatives to contribute to their biological activity. nih.gov

The thioacetic acid moiety introduces the potential for metal chelation and interaction with enzymes that have metal ions in their active sites. Furthermore, the reactive 3-formyl group can readily form Schiff bases with amines, opening up possibilities for covalent inhibition of protein targets or the development of prodrugs.

Based on the known activities of related compounds, the following table outlines potential therapeutic targets and disease areas for this compound:

Potential Therapeutic TargetAssociated Disease AreaRationale based on Structural Features
Kinases (e.g., c-Met, EGFR, VEGFR) CancerThe quinoline scaffold is a common feature in many kinase inhibitors. nih.govnih.gov
Cholinesterases (AChE, BuChE) Alzheimer's DiseaseQuinoline-thiosemicarbazone hybrids have shown potent cholinesterase inhibitory activity. nih.gov
Microbial Enzymes Infectious Diseases (Bacterial, Fungal)Quinoline derivatives have a long history as antimicrobial agents. frontiersin.orgrsc.org
Topoisomerases CancerThe quinoline ring can intercalate with DNA, a mechanism of action for some anticancer drugs.

Future research should involve extensive biological screening of this compound against a panel of cancer cell lines, microbial strains, and specific enzyme targets to identify its primary mechanism of action and potential therapeutic applications.

Integration with Artificial Intelligence and Machine Learning for Predictive Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development by enabling the rapid and cost-effective design and optimization of new therapeutic agents. jocpr.comjocpr.comazolifesciences.com These computational tools can be leveraged to accelerate the exploration of the therapeutic potential of this compound and its derivatives.

Predictive toxicology is a key area where AI and ML can have a significant impact. jocpr.comjocpr.comresearchgate.net By training algorithms on large datasets of chemical structures and their associated toxicity data, it is possible to build models that can predict the potential adverse effects of new compounds like this compound before they are synthesized and tested in the lab. acs.org This can help to prioritize compounds with a higher likelihood of success and reduce the reliance on animal testing. researchgate.net

De novo drug design and lead optimization are other areas where AI can play a crucial role. Generative models can be used to design novel quinoline-thioacetic acid derivatives with improved potency, selectivity, and pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can help to understand the relationship between the chemical structure of these derivatives and their biological activity, guiding the design of more effective compounds. acs.org

The following table outlines the potential applications of AI and ML in the research and development of this compound:

AI/ML ApplicationSpecific GoalPotential Impact
Predictive Toxicology - Assess potential cardiotoxicity, hepatotoxicity, and other adverse effects. - Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.- Early identification of potentially toxic compounds. - Reduction in late-stage drug development failures.
De Novo Drug Design - Generate novel quinoline-thioacetic acid derivatives with desired properties. - Explore a vast chemical space for potential drug candidates.- Discovery of novel and more effective therapeutic agents.
Lead Optimization - Predict the biological activity of new derivatives. - Identify key structural features for optimal activity and selectivity.- Faster and more efficient optimization of lead compounds.
Reaction Prediction and Synthesis Design - Predict the outcome of chemical reactions for synthesizing new derivatives. - Design efficient and sustainable synthetic routes.- Acceleration of the synthesis of new compounds. acs.org

The successful integration of AI and ML into the research pipeline for this compound will require access to high-quality data and close collaboration between computational scientists and medicinal chemists.

Challenges and Opportunities in the Academic Research Landscape for Quinoline-Thioacetic Acid Derivatives

The academic research landscape for quinoline-thioacetic acid derivatives, including this compound, presents both significant challenges and exciting opportunities.

Challenges:

Synthesis and Functionalization: The synthesis of polysubstituted quinolines can be challenging, often requiring multi-step procedures and raising issues of regioselectivity. mdpi.commdpi.com Developing efficient and "green" synthetic methods for quinoline-thioacetic acid derivatives is a key challenge. nih.govrsc.org The selective functionalization of the quinoline ring to generate a library of derivatives for structure-activity relationship (SAR) studies also requires sophisticated synthetic strategies. mdpi.comrsc.org

Limited Biological Data: For novel compounds like this compound, the lack of existing biological data can make it difficult to secure funding and attract collaborators.

Complexity of Biological Systems: Understanding the precise mechanism of action of a new compound in a complex biological system is a formidable challenge, requiring a combination of experimental and computational approaches.

Opportunities:

Chemical Diversity: The quinoline scaffold is highly versatile and can be readily modified at multiple positions, offering the opportunity to create a large and diverse library of derivatives with a wide range of biological activities. frontiersin.orgorientjchem.orgnih.gov

Unexplored Therapeutic Potential: The unique combination of functional groups in this compound suggests that it may have novel biological activities that have yet to be discovered.

Interdisciplinary Research: The study of quinoline-thioacetic acid derivatives provides an excellent opportunity for interdisciplinary collaboration between synthetic chemists, medicinal chemists, biologists, and computational scientists.

The following table summarizes the key challenges and opportunities in the academic research of quinoline-thioacetic acid derivatives:

AspectChallengesOpportunities
Synthesis - Multi-step and potentially low-yielding syntheses. - Control of regioselectivity during functionalization. - Need for environmentally friendly synthetic methods.- Development of novel and efficient synthetic routes. - Creation of diverse chemical libraries for biological screening.
Biological Evaluation - Lack of initial biological data for new compounds. - Difficulty in identifying the specific molecular target.- Discovery of novel therapeutic agents for a variety of diseases. - Elucidation of new biological pathways and mechanisms.
Funding and Collaboration - Competition for research funding. - Need to build interdisciplinary research teams.- Potential for high-impact publications and intellectual property. - Opportunities for collaboration with industry partners for translational research.

Overcoming the challenges and capitalizing on the opportunities in this field will require a concerted effort from the academic community, with a focus on innovation, collaboration, and a commitment to rigorous scientific investigation.

Collaborative Research Directions for Maximizing the Impact of this compound Studies

Maximizing the scientific and translational impact of research on this compound will necessitate a highly collaborative and interdisciplinary approach. By bringing together experts from diverse fields, it will be possible to accelerate the pace of discovery and development, from fundamental chemical synthesis to preclinical evaluation.

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can provide access to specialized resources, such as high-throughput screening facilities, expertise in drug development, and a clear path towards clinical translation. Academic labs can focus on the initial discovery and mechanistic studies, while industry partners can contribute their expertise in lead optimization, preclinical testing, and clinical trial design.

Consortia and Networks: The formation of research consortia or networks focused on quinoline-based drug discovery can foster collaboration, data sharing, and the development of standardized protocols. This can help to avoid duplication of effort and accelerate progress in the field as a whole.

Open Science Initiatives: Sharing data and research findings through open science platforms can enable researchers from around the world to build upon existing knowledge and contribute to the collective understanding of this compound and its derivatives.

The following table outlines potential collaborative research directions and the key stakeholders involved:

Research DirectionKey CollaboratorsExpected Outcomes
Synthesis of a Diverse Chemical Library - Synthetic Organic Chemists - Computational Chemists- A large and diverse library of quinoline-thioacetic acid derivatives for biological screening. - Development of efficient and scalable synthetic routes.
High-Throughput Biological Screening - Academic Screening Centers - Pharmaceutical Companies- Identification of lead compounds with promising biological activity. - Elucidation of the primary mechanism of action.
In-depth Mechanistic Studies - Cell Biologists - Biochemists - Structural Biologists- Identification of the specific molecular targets. - A detailed understanding of the compound's effects on cellular pathways.
Preclinical Development - Pharmacologists - Toxicologists - Contract Research Organizations (CROs)- Evaluation of the in vivo efficacy and safety of lead compounds. - Generation of data to support an Investigational New Drug (IND) application.

By fostering a collaborative research environment, the scientific community can unlock the full potential of this compound and its derivatives, ultimately leading to the development of new and effective therapies for a range of human diseases.

Q & A

Q. What are the common synthetic routes for [(3-Formyl-6-methoxyquinolin-2-yl)thio]acetic acid and its derivatives?

Methodological Answer: The synthesis typically begins with 4-chloroquinoline derivatives as precursors (e.g., 4-chloroquinoline-3-carbaldehyde). A nucleophilic substitution reaction introduces the thioacetic acid moiety via reaction with thioglycolic acid under basic conditions. Optimization of reaction parameters—such as solvent polarity (e.g., DMF or ethanol), temperature (70–90°C), and stoichiometric ratios (1:1.2 quinoline:thioglycolic acid)—is critical to achieving yields above 75%. Sodium salts of the acid are prepared by neutralization with NaOH to enhance water solubility . Characterization relies on 1^1H/13^13C NMR to confirm substitution patterns and LC-MS for purity assessment (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies the formyl proton (δ 10.2–10.5 ppm) and methoxy group (δ 3.8–4.0 ppm), while 13^13C NMR confirms the quinoline backbone (C=O at ~190 ppm) and thioether linkage (C-S at ~35 ppm).
  • FT-IR : Stretching vibrations for C=O (formyl: 1680–1700 cm1^{-1}), S-C (650–700 cm1^{-1}), and OCH3_3 (2830–2940 cm1^{-1}).
  • X-ray Crystallography : Resolves zwitterionic tautomerism in solid-state structures, as seen in analogous compounds like 2-((4-aminophenyl)thio)acetic acid (C–S bond length: 1.75–1.78 Å) .

Advanced Research Questions

Q. How does the position of alkoxy substituents on the quinoline ring influence the compound’s toxicity profile?

Methodological Answer: Substituent position significantly modulates toxicity. For example:

  • 6-Methoxy substitution reduces toxicity by enhancing hydrophilicity (log P reduction by ~0.5 units), as seen in QAC-3 and QAC-4 derivatives, which increased sperm progressive motility by 10–15% compared to unsubstituted analogs .
  • 4- or 2-Position substituents (e.g., metal radicals or halogens) increase cytotoxicity, likely due to enhanced membrane permeability. Sodium salts (e.g., QAC-5) exhibit higher toxicity (15–20% motility reduction) via improved bioavailability .

Table 1 : Toxicity trends in quinolinylthio acetic acid derivatives

Substituent PositionToxicity Level (vs. Control)Key Mechanism
6-OCH3_3Low (Non-toxic)Increased hydrophilicity
4-ClHigh (20% motility reduction)Enhanced lipophilicity
Sodium salt (QAC-5)Highest (25% reduction)Ionization-driven bioavailability

Q. What computational models are used to predict the bioavailability and toxicity of quinolinylthio acetic acid derivatives?

Methodological Answer:

  • Lipinski’s Rule of Five : All derivatives in this series comply (molecular weight <500, log P <5, H-bond donors <5, acceptors <10), suggesting oral bioavailability .
  • Chemometric Analysis : Multivariate regression models correlate log D (pH 7.4) with rhizogenic activity. For example, log D values between 1.5–2.5 optimize membrane permeability without excessive hydrophobicity .
  • QSAR Models : Quantum chemical descriptors (e.g., HOMO-LUMO gap) predict electron-deficient quinoline cores as critical for DNA intercalation in anticancer assays .

Q. How can in vitro models be optimized to assess the rhizogenic activity of this compound derivatives?

Methodological Answer:

  • Plant Tissue Culture : Use Paulownia clone 112 explants in Murashige-Skoog medium. Sodium salts (e.g., QAC-5) at 10–50 µM enhance rhizogenesis by 30–40% via auxin-like signaling .
  • Toxicity Screening : Human sperm motility assays (normozoospermia samples) quantify progressive motility reduction. Compounds are incubated at 37°C for 2 hours, with motility analyzed via CASA (Computer-Assisted Sperm Analysis) .
  • Dose-Response Curves : EC50_{50} values for rhizogenesis (e.g., QAC-5: 12 µM) and IC50_{50} for cytotoxicity (e.g., QAC-1: 8 µM) guide therapeutic index calculations .

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[(3-Formyl-6-methoxyquinolin-2-yl)thio]acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.